4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493468
InChI: InChI=1S/C14H17NO4/c1-16-13-9-11(10-15)3-4-12(13)17-8-5-14-18-6-2-7-19-14/h3-4,9,14H,2,5-8H2,1H3
SMILES: COC1=C(C=CC(=C1)C#N)OCCC2OCCCO2
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile

CAS No.:

Cat. No.: VC13493468

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 4-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzonitrile
Standard InChI InChI=1S/C14H17NO4/c1-16-13-9-11(10-15)3-4-12(13)17-8-5-14-18-6-2-7-19-14/h3-4,9,14H,2,5-8H2,1H3
Standard InChI Key IMYYHUQBZCOHGT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C#N)OCCC2OCCCO2
Canonical SMILES COC1=C(C=CC(=C1)C#N)OCCC2OCCCO2

Introduction

4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile is a synthetic organic compound that combines a methoxy group, a benzonitrile moiety, and a dioxane derivative. Its unique structure, featuring both aromatic and aliphatic components, contributes to its chemical properties and reactivity, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Potential Applications

4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Its unique structural features may lend themselves to further research into its efficacy against various biological targets or pathways, contributing to advancements in therapeutic strategies.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Ethoxy-3-methoxybenzonitrileEthoxy and methoxy groups on benzeneSimpler structure; lacks dioxane component
3-MethoxybenzamideBenzamide structure with methoxy substitutionDifferent functional group (amide vs nitrile)
1-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanolDioxolane instead of dioxaneAlcohol functional group; different reactivity

These comparisons highlight the uniqueness of 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile due to its combination of a dioxane ring and benzonitrile functionality, which may confer distinctive properties not found in simpler analogs.

Research Findings and Future Directions

Research into similar compounds indicates that modifications in the aromatic or aliphatic portions can lead to variations in biological activity, impacting pharmacodynamics and pharmacokinetics. Interaction studies involving 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile would focus on its binding affinity with various biological targets. Preliminary studies could involve in vitro and in silico methods to elucidate its mechanism of action and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator